Benzyl 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
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Overview
Description
Benzyl 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluoromethyl group, a dioxaborolan ring, and a cyclohexene carboxylate moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexene Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents under controlled conditions to ensure selective fluorination.
Attachment of the Dioxaborolan Ring: This is usually done through borylation reactions, where boron-containing reagents are used to introduce the dioxaborolan moiety.
Esterification: The final step involves esterification to attach the benzyl group to the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Benzyl 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Benzyl 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired outcomes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 1-(chloromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
- Benzyl 1-(bromomethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
- Benzyl 1-(iodomethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate
Uniqueness
The presence of the fluoromethyl group in Benzyl 1-(fluoromethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C21H28BFO4 |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
benzyl 1-(fluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C21H28BFO4/c1-19(2)20(3,4)27-22(26-19)17-10-12-21(15-23,13-11-17)18(24)25-14-16-8-6-5-7-9-16/h5-10H,11-15H2,1-4H3 |
InChI Key |
VTMWAQPRYDEGRP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(CF)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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